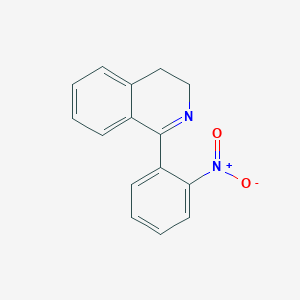

1-(2-nitrophenyl)-3,4-dihydroisoquinoline

Description

Significance of the 3,4-Dihydroisoquinoline (B110456) Scaffold in Medicinal Chemistry and Organic Synthesis

The 3,4-dihydroisoquinoline scaffold is a prominent structural motif found in a vast array of natural products and synthetic compounds. ecust.edu.cn This heterocyclic system is a core component of many isoquinoline (B145761) alkaloids and serves as a crucial building block in the development of new therapeutic agents. ecust.edu.cn Its prevalence is due to the diverse pharmacological activities associated with its derivatives, which include potential antitumor, antimicrobial, anti-inflammatory, and antihypertensive properties. researchgate.netorganic-chemistry.org

In organic synthesis, 3,4-dihydroisoquinolines are valued as key intermediates. nrochemistry.com They contain an imine (C=N) bond which can be readily transformed, most commonly through reduction, to furnish the corresponding 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) framework. mdpi.comwikipedia.org This subsequent scaffold is also of immense biological importance, present in drugs like the antihypertensive agent debrisoquine (B72478) and the anesthetic dimethisoquin. The ability to easily access the saturated THIQ skeleton from the dihydroisoquinoline precursor makes the latter a versatile intermediate for creating libraries of potentially bioactive molecules. nrochemistry.com

Historical Context of Related Isoquinoline Derivatives in Chemical Research

The parent compound, isoquinoline, was first isolated from coal tar in 1885. jk-sci.com This discovery paved the way for extensive research into its derivatives. A pivotal moment in the synthesis of the dihydroisoquinoline core was the development of the Bischler-Napieralski reaction in 1893. jk-sci.comresearchgate.net This reaction, which involves the acid-catalyzed intramolecular cyclization of a β-phenylethylamide, became a cornerstone for the synthesis of 3,4-dihydroisoquinolines. mdpi.comjk-sci.com

Throughout the 20th century, research into isoquinoline alkaloids intensified, revealing their widespread presence in the plant kingdom and their significant physiological effects. This spurred further development of synthetic methods, like the Pictet-Spengler reaction, to access related tetrahydroisoquinoline structures. jk-sci.com The investigation of 1-aryl substituted isoquinolines gained traction as chemists sought to create analogs of naturally occurring alkaloids with improved or novel biological activities.

Rationale for Academic Investigation of 1-(2-Nitrophenyl)-3,4-dihydroisoquinoline

The academic interest in this compound is driven by several factors rooted in medicinal chemistry and synthetic strategy. The "1-aryl" substitution on the dihydroisoquinoline ring is a common feature in compounds designed as kinase inhibitors and anticancer agents. researchgate.net The nature and substitution pattern of this aryl group are critical for biological activity.

The specific placement of a nitro group at the ortho (2-position) of the phenyl ring is of particular strategic importance for several reasons:

Steric Hindrance : The ortho-substituent creates a specific three-dimensional shape that can enhance selectivity for a particular biological target by fitting into a specific binding pocket while preventing interaction with others.

Synthetic Handle : The nitro group is a versatile functional group that can be chemically modified. Most notably, it can be reduced to an amino group (-NH2). nih.gov This transformation allows for the introduction of new substituents or the construction of more complex, fused heterocyclic systems, making this compound a valuable intermediate for creating a diverse range of new chemical entities.

Scope and Objectives of Research on this compound and Its Analogs

Research focused on this compound and its analogs generally encompasses the following objectives:

Development of Novel Therapeutics : The primary goal is often the discovery of new drug candidates. Recent studies have investigated complex 2-nitrophenyl substituted tetrahydroisoquinolines for their potential as anticancer agents, targeting specific cell lines. researchgate.net The synthesis of the title compound serves as a foundational step toward accessing these more complex and potentially therapeutic molecules.

Structure-Activity Relationship (SAR) Studies : Researchers synthesize a series of analogs by modifying the substitution on both the phenyl ring and the isoquinoline core. By comparing the biological activities of these related compounds, they can determine which structural features are essential for the desired effect. For example, comparing the activity of the 2-nitro isomer with its 3-nitro and 4-nitro counterparts helps to understand the importance of the substituent's position. nih.govorganic-chemistry.org

Exploration of Synthetic Methodologies : The synthesis of this compound can also be a goal in itself, aiming to optimize reaction conditions for Bischler-Napieralski type cyclizations, especially with electronically deactivated aromatic rings. nrochemistry.com

Creation of Molecular Probes : These compounds can be used as tools to study biological processes. The subsequent 1-(2-aminophenyl) derivative, obtained after reduction, can be tagged with fluorescent markers or other labels to investigate interactions with biological targets.

Properties

IUPAC Name |

1-(2-nitrophenyl)-3,4-dihydroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c18-17(19)14-8-4-3-7-13(14)15-12-6-2-1-5-11(12)9-10-16-15/h1-8H,9-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLMHXBPGCALECC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(C2=CC=CC=C21)C3=CC=CC=C3[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00415458 | |

| Record name | 1-(2-nitrophenyl)-3,4-dihydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19007-73-9 | |

| Record name | 1-(2-nitrophenyl)-3,4-dihydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 2 Nitrophenyl 3,4 Dihydroisoquinoline and Its Derivatives

Classical Approaches for Dihydroisoquinoline Synthesis Relevant to the Nitrophenyl Moiety

Traditional methods for constructing the dihydroisoquinoline skeleton have been established for over a century and remain relevant in many synthetic applications. These reactions typically involve the intramolecular cyclization of a suitably functionalized β-phenylethylamine precursor.

The Bischler-Napieralski reaction is a cornerstone in the synthesis of 3,4-dihydroisoquinolines. organicreactions.orgorganic-chemistry.org First discovered in 1893, this reaction facilitates the intramolecular cyclization of β-arylethylamides through an electrophilic aromatic substitution mechanism. wikipedia.org The synthesis of 1-(2-nitrophenyl)-3,4-dihydroisoquinoline via this method would commence with the precursor, N-[2-(phenyl)ethyl]-2-nitrobenzamide. This amide undergoes cyclodehydration when treated with a strong dehydrating agent.

The reaction is typically carried out in acidic conditions at elevated temperatures, often refluxing in an appropriate solvent. wikipedia.org Commonly employed condensing agents include phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), anhydrous zinc chloride (ZnCl₂), or polyphosphoric acid (PPA). organic-chemistry.orgwikipedia.org The choice of reagent can influence the reaction conditions and yield. For instance, reactants that lack electron-donating groups on the benzene (B151609) ring, which is relevant for the unsubstituted phenyl ring of the phenylethylamine moiety, may require stronger conditions such as phosphorus pentoxide in refluxing phosphoryl chloride. wikipedia.org

The mechanism is believed to proceed through an intermediate nitrilium ion, which then acts as the electrophile for the intramolecular ring closure onto the phenyl ring. wikipedia.org Subsequent neutralization is required to obtain the final deprotonated dihydroisoquinoline product. wikipedia.org While the electron-withdrawing nature of the 2-nitro group on the benzamide portion does not directly interfere with the electrophilic substitution on the separate phenylethyl moiety, it can influence the reactivity of the amide precursor.

| Condensing Agent | Typical Conditions | Notes |

| Phosphoryl chloride (POCl₃) | Refluxing in an inert solvent (e.g., toluene (B28343), acetonitrile) | Widely used; reaction temperature can range from room temp to 100 °C. wikipedia.org |

| Phosphorus pentoxide (P₂O₅) | High temperatures, often in refluxing POCl₃ | Effective for less reactive substrates. wikipedia.org |

| Polyphosphoric acid (PPA) | High temperatures (100-200 °C) | Acts as both catalyst and solvent. |

| Triflic anhydride (B1165640) (Tf₂O) | Milder conditions, often with a non-nucleophilic base | A modern variant allowing for lower temperatures and shorter reaction times. organic-chemistry.orgnih.gov |

This table summarizes common conditions for the Bischler-Napieralski reaction.

The Pictet-Spengler reaction, discovered in 1911, is another fundamental method for synthesizing isoquinoline (B145761) alkaloids. name-reaction.comwikipedia.orgthermofisher.com The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline. jk-sci.comorganicreactions.org

The direct application of the Pictet-Spengler reaction to synthesize this compound is not straightforward. The key distinctions and challenges are:

Oxidation State: The standard Pictet-Spengler reaction yields a 1,2,3,4-tetrahydroisoquinoline (B50084), a more reduced form than the target 3,4-dihydroisoquinoline (B110456) (which is an imine). thermofisher.com To obtain the desired dihydroisoquinoline, a subsequent oxidation step would be necessary.

Carbonyl Component: To install the 1-(2-nitrophenyl) group, 2-nitrobenzaldehyde would be required as the carbonyl component.

Ring Nucleophilicity: The success of the Pictet-Spengler cyclization is highly dependent on the nucleophilicity of the aromatic ring of the β-arylethylamine. wikipedia.org Electron-donating substituents on the ring facilitate the reaction, often allowing it to proceed under mild, even physiological, conditions. jk-sci.com For substrates with less nucleophilic aromatic rings, such as an unsubstituted phenyl group, the reaction requires harsher conditions, such as refluxing in strong acids, and typically results in lower yields. wikipedia.org

The mechanism begins with the formation of a Schiff base between the amine and the aldehyde, which then protonates to form an electrophilic iminium ion. This ion is attacked by the electron-rich aryl ring in an intramolecular electrophilic aromatic substitution to close the ring. name-reaction.com Given the requirement for a strong acid and high temperatures for non-activated rings, this pathway is often less efficient than the Bischler-Napieralski reaction for producing dihydroisoquinolines.

Modern and Advanced Synthetic Strategies for the this compound Core

Contemporary synthetic chemistry has introduced a variety of metal-catalyzed reactions that offer alternative and often more efficient routes to the dihydroisoquinoline core, frequently under milder conditions and with greater functional group tolerance.

Palladium catalysis has emerged as a powerful tool for constructing heterocyclic systems, including dihydroisoquinolines. One advanced strategy involves a palladium-catalyzed double C-H bond activation/annulation reaction. rsc.org This method can create the dihydroisoquinoline core through the sequential activation of a C(sp²)-H bond on an aromatic ring and a C(sp³)-H bond, offering high atom economy. rsc.org

Another sophisticated approach is the palladium-catalyzed cascade cyclization-coupling of trisubstituted allenamides with arylboronic acids. nih.gov This process involves an intramolecular cyclization followed by a transmetallation with the arylboronic acid, which could potentially be used to introduce the 2-nitrophenyl group at the C1 position. nih.gov Furthermore, palladium-catalyzed [4+2] annulation reactions of carboxamides with dienes have been developed to produce 3,4-dihydroisoquinolones, which are precursors to the target scaffold. organic-chemistry.org

| Palladium-Catalyzed Method | Catalyst System | Key Features |

| C-H Activation/Annulation rsc.org | Pd(OAc)₂ / Ligand | High atom economy, environmentally benign. |

| Cascade Cyclization-Coupling nih.gov | Pd(OAc)₂ / P(o-tolyl)₃ | Modular synthesis allowing for diverse substitutions. |

| [4+2] Annulation organic-chemistry.org | Pd(II) catalyst / Oxidant | Builds dihydroisoquinolone core from amides and dienes. |

This table highlights modern palladium-catalyzed strategies for dihydroisoquinoline synthesis.

Copper catalysis is also utilized in the synthesis of nitrogen-containing heterocycles, although direct cyclizations to form the 1-aryl-3,4-dihydroisoquinoline core are less common than palladium-mediated routes. One relevant modern approach is the copper-catalyzed cross-dehydrogenative coupling of tetrahydroisoquinolines with nitroalkanes. nih.gov While this specific reaction builds a different fused ring system (dihydroindoloisoquinolines), it demonstrates the utility of copper in activating C-H bonds adjacent to the nitrogen in an isoquinoline system and forming new C-C bonds with nitro-containing compounds. nih.gov The development of direct copper-catalyzed annulations to form the this compound core remains an area of synthetic interest.

The synthesis of derivatives of this compound, particularly through the classical Bischler-Napieralski route, fundamentally relies on a nucleophilic acyl substitution reaction to generate the necessary amide precursor. The key starting material, N-[2-(phenyl)ethyl]-2-nitrobenzamide, is synthesized by reacting 2-phenylethylamine with an activated derivative of 2-nitrobenzoic acid.

Typically, 2-nitrobenzoic acid is first converted to a more reactive species, such as an acyl chloride (2-nitrobenzoyl chloride) or an acid anhydride. The 2-phenylethylamine, acting as a nucleophile, then attacks the electrophilic carbonyl carbon of the activated acid derivative. This reaction is often carried out in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct formed when using an acyl chloride. This foundational step allows for the introduction of the 2-nitrophenyl moiety, which is crucial for the subsequent intramolecular cyclization to form the target dihydroisoquinoline ring system.

Condensation Reactions for Substituted Dihydroisoquinolines

The construction of the 3,4-dihydroisoquinoline core typically relies on well-established intramolecular cyclization reactions, primarily the Bischler-Napieralski and Pictet-Spengler reactions. These methods are instrumental in forming the heterocyclic ring system from acyclic precursors.

The Bischler-Napieralski reaction is a powerful tool for synthesizing 3,4-dihydroisoquinolines. nrochemistry.comwikipedia.org It involves the acid-catalyzed cyclization of a β-arylethylamide. For the synthesis of this compound, the precursor would be N-(2-phenylethyl)-2-nitrobenzamide. This amide, upon treatment with a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) in a suitable solvent like refluxing acetonitrile or toluene, undergoes intramolecular electrophilic aromatic substitution to yield the target dihydroisoquinoline. nrochemistry.comjk-sci.com The reaction proceeds through the formation of a nitrilium ion intermediate, which then attacks the electron-rich benzene ring to close the six-membered ring. wikipedia.org The presence of electron-donating groups on the phenethylamine ring can facilitate the reaction, while the electron-withdrawing nature of the 2-nitrophenyl group might require more forcing conditions. nrochemistry.com

The Pictet-Spengler reaction offers an alternative route, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. nrochemistry.comwikipedia.org To synthesize the target compound via this method, 2-phenylethylamine would be reacted with 2-nitrobenzaldehyde. The initial condensation forms a Schiff base, which, under acidic conditions (e.g., hydrochloric acid, trifluoroacetic acid), protonates to form an iminium ion. chemeurope.com This electrophilic intermediate then undergoes intramolecular cyclization onto the phenyl ring to afford the tetrahydroisoquinoline, which can be subsequently oxidized to the desired 3,4-dihydroisoquinoline. The success of the Pictet-Spengler reaction is often dependent on the nucleophilicity of the aromatic ring. chemeurope.com

| Reaction | Starting Materials | Key Reagents | Product |

| Bischler-Napieralski | N-(2-phenylethyl)-2-nitrobenzamide | POCl₃ or P₂O₅ | This compound |

| Pictet-Spengler | 2-Phenylethylamine and 2-nitrobenzaldehyde | Acid catalyst (e.g., HCl, TFA) | 1-(2-Nitrophenyl)-1,2,3,4-tetrahydroisoquinoline (followed by oxidation) |

Diastereoselective and Enantioselective Synthetic Routes to 1-Aryl-3,4-dihydroisoquinolines

Achieving stereocontrol at the C1 position of 1-aryl-3,4-dihydroisoquinolines is crucial for the development of chiral therapeutic agents. Diastereoselective and enantioselective strategies have been developed to address this challenge.

Chiral auxiliaries can be temporarily incorporated into the reacting molecule to direct the stereochemical outcome of a reaction, after which they are cleaved to yield the enantiomerically enriched product. In the context of the Pictet-Spengler reaction, a chiral auxiliary can be attached to the nitrogen atom of the β-arylethylamine. For instance, a chiral phenylethylamine or a derivative thereof can be used as the starting material. The steric bulk and conformational bias of the chiral auxiliary can effectively shield one face of the intermediate iminium ion, leading to a diastereoselective cyclization. Subsequent removal of the chiral auxiliary would then afford the enantiomerically enriched 1-(2-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline.

The use of chiral transition metal catalysts represents a highly efficient and atom-economical approach to enantioselective synthesis. Chiral iridium and rhodium complexes have proven particularly effective in the asymmetric hydrogenation of 1-aryl-3,4-dihydroisoquinolines to their corresponding tetrahydroisoquinolines. mdpi.com

For the synthesis of chiral 1-(2-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline, the pre-formed this compound can be subjected to asymmetric hydrogenation. Chiral iridium catalysts, often featuring phosphine ligands such as those derived from BINAP or other privileged chiral backbones, can effectively catalyze the enantioselective addition of hydrogen across the C=N double bond. mdpi.com Similarly, chiral rhodium catalysts have been successfully employed for the asymmetric hydrogenation of related heterocyclic systems. The choice of ligand, solvent, and reaction conditions is critical in achieving high enantioselectivity.

| Catalyst Type | Ligand Example | Application | Expected Outcome |

| Iridium Catalyst | (R)-BINAP derived phosphines | Asymmetric hydrogenation of this compound | Enantiomerically enriched 1-(2-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline |

| Rhodium Catalyst | Chiral diphosphine ligands | Asymmetric hydrogenation of this compound | Enantiomerically enriched 1-(2-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline |

Green Chemistry Principles in the Synthesis of this compound Analogs

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. chemijournal.com In the synthesis of this compound analogs, several green chemistry principles can be applied.

One key principle is the use of catalytic reagents instead of stoichiometric ones. springerprofessional.de The application of chiral iridium and rhodium catalysts for asymmetric hydrogenation is a prime example, where a small amount of catalyst can generate a large quantity of chiral product, thus reducing waste. mdpi.com

Another principle is the use of safer solvents. Traditional solvents used in Bischler-Napieralski and Pictet-Spengler reactions, such as chlorinated hydrocarbons and strong acids, pose environmental and health risks. Research into greener alternatives, such as ionic liquids or solvent-free conditions, particularly with microwave assistance, has shown promise in making these classic reactions more environmentally benign. benthamdirect.comresearchgate.net Microwave-assisted synthesis can also lead to shorter reaction times and increased energy efficiency.

Furthermore, atom economy is a central concept in green chemistry. springerprofessional.de Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Catalytic hydrogenations, for example, exhibit excellent atom economy.

Retrosynthetic Analysis Strategies for the this compound Scaffold

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. hilarispublisher.comicj-e.org

Key Disconnections and Functional Group Interconversions

For the this compound scaffold, the most logical retrosynthetic disconnections target the bonds formed during the key cyclization reactions.

A primary disconnection is at the C1-N2 and C4a-C8a bonds, which corresponds to the Bischler-Napieralski reaction. This leads back to the acyclic precursor, N-(2-phenylethyl)-2-nitrobenzamide. This amide can be further disconnected at the amide bond, leading to 2-phenylethylamine and 2-nitrobenzoic acid (or its corresponding acyl chloride), both of which are readily available starting materials.

Alternatively, a disconnection across the C1-C8a and N2-C3 bonds suggests a Pictet-Spengler approach. This disconnection breaks the molecule down to 2-phenylethylamine and 2-nitrobenzaldehyde.

These disconnections are illustrated below:

Retrosynthetic Analysis of this compound

Target Molecule: this compound

Disconnection 1 (Bischler-Napieralski): C1-N2 and C4a-C8a bonds

Precursor 1: N-(2-phenylethyl)-2-nitrobenzamide

Disconnection 1a (Amide bond):

Starting Material 1a: 2-Phenylethylamine

Starting Material 1b: 2-Nitrobenzoic acid (or 2-nitrobenzoyl chloride)

Disconnection 2 (Pictet-Spengler): C1-C8a and N2-C3 bonds

Precursor 2: Iminium ion intermediate

Disconnection 2a (Iminium formation):

Starting Material 2a: 2-Phenylethylamine

Starting Material 2b: 2-Nitrobenzaldehyde

Functional group interconversions (FGI) can also be considered. For example, the nitro group on the phenyl ring could be introduced at a later stage of the synthesis via nitration of a 1-phenyl-3,4-dihydroisoquinoline precursor, although regioselectivity could be a challenge. researchgate.net

Convergent and Linear Synthesis Pathways

Linear Synthesis

In a linear synthesis, the molecular framework is assembled in a stepwise manner, with each reaction sequentially adding a new part to the growing molecule. A common linear approach to 1-aryl-3,4-dihydroisoquinolines is a modification of the classical Bischler-Napieralski reaction. This pathway typically begins with the acylation of a phenethylamine derivative, followed by a cyclization to form the dihydroisoquinoline ring.

A plausible linear synthesis of this compound would commence with the acylation of β-phenylethylamine with 2-nitrobenzoyl chloride. This reaction forms the key intermediate, N-(2-phenylethyl)-2-nitrobenzamide. The subsequent step involves an acid-catalyzed intramolecular cyclization, a Bischler-Napieralski reaction, to yield the target compound. google.com Dehydrating agents such as phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA) are commonly employed to facilitate this ring closure. wikipedia.orgjk-sci.com The nitro group on the phenyl ring is generally stable under these conditions.

Table 1: Representative Linear Synthesis Pathway for this compound

| Step | Reactants | Reagents and Conditions | Product | Typical Yield (%) |

| 1 | β-Phenylethylamine, 2-Nitrobenzoyl chloride | Base (e.g., triethylamine), Solvent (e.g., dichloromethane) | N-(2-phenylethyl)-2-nitrobenzamide | >90 |

| 2 | N-(2-phenylethyl)-2-nitrobenzamide | POCl₃ or PPA, Refluxing in an inert solvent (e.g., toluene) | This compound | 60-80 |

Convergent Synthesis

For the synthesis of this compound, a convergent strategy could involve the preparation of a 3,4-dihydroisoquinoline core and a separate 2-nitrophenyl metallic or boronic acid derivative, followed by a cross-coupling reaction. However, a more direct convergent approach involves the rhodium-catalyzed reaction of a 3,4-dihydroisoquinolinium salt with a tetraarylborate. nih.gov

In this strategy, a 3,4-dihydroisoquinolinium salt, which can be prepared from the corresponding 3,4-dihydroisoquinoline, is reacted with a tetra-(2-nitrophenyl)borate salt in the presence of a rhodium catalyst. This method allows for the direct and convergent installation of the 2-nitrophenyl group at the 1-position.

Table 2: Representative Convergent Synthesis Pathway for this compound

| Step | Reactants | Reagents and Conditions | Product | Typical Yield (%) |

| 1 | 3,4-Dihydroisoquinoline | Acid (e.g., HBF₄) | 3,4-Dihydroisoquinolinium tetrafluoroborate | High |

| 2 | 3,4-Dihydroisoquinolinium salt, Sodium tetra-(2-nitrophenyl)borate | Rhodium catalyst (e.g., [Rh(cod)Cl]₂), Ligand, Solvent (e.g., dioxane) | This compound | 70-95 |

Another well-established method for the synthesis of the parent tetrahydroisoquinoline ring system, which can be a precursor to the target dihydroisoquinoline, is the Pictet-Spengler reaction. organicreactions.orgjk-sci.comwikipedia.orgthermofisher.com This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure. wikipedia.org While traditionally used for tetrahydroisoquinolines, subsequent oxidation can lead to the desired dihydroisoquinoline. The applicability of this reaction is generally high for β-arylethylamines with electron-donating groups. jk-sci.com

Chemical Reactivity and Transformations of 1 2 Nitrophenyl 3,4 Dihydroisoquinoline

Reduction Reactions of the Nitrophenyl Moiety to Aminophenyl Derivatives

The conversion of the nitro group in 1-(2-nitrophenyl)-3,4-dihydroisoquinoline to an amino group is a critical transformation. This reduction yields 1-(2-aminophenyl)-3,4-dihydroisoquinoline, a key intermediate for further synthetic elaborations, including the formation of fused heterocyclic systems. This reduction can be achieved through various methods, including the use of metal-based reducing agents and catalytic hydrogenation.

Metal-Mediated Reductions (e.g., Tin(II) Chloride Dihydrate)

A widely employed and effective method for the reduction of the nitro group in 1-(2-nitrophenyl)-3,4-dihydroisoquinolines is the use of Tin(II) chloride dihydrate (SnCl₂·2H₂O). researchgate.net This reagent offers a mild and efficient pathway to the corresponding aminophenyl derivatives. The reaction is typically carried out under gentle conditions, making it suitable for substrates with sensitive functional groups. researchgate.net

The significance of this reduction extends beyond the simple formation of an amine. In many cases, the reduction acts as the initial step in a one-pot synthesis of more complex structures. For instance, the treatment of various 1-(2-nitrophenyl)-3,4-dihydroisoquinolines with SnCl₂·2H₂O directly leads to the formation of 5,6-dihydroindazolo[3,2-a]isoquinolines through a reductive cyclization mechanism. researchgate.netresearchgate.net

Table 1: Metal-Mediated Reduction of this compound Derivatives

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 1-(2-Nitrophenyl)-3,4-dihydroisoquinolines | Tin(II) chloride dihydrate (SnCl₂·2H₂O) | 1-(2-Aminophenyl)-3,4-dihydroisoquinolines (intermediate) | researchgate.net |

| 1-(2-Nitrophenyl)-3,4-dihydroisoquinolines | Tin(II) chloride dihydrate (SnCl₂·2H₂O) | 5,6-Dihydroindazolo[3,2-a]isoquinolines | researchgate.net |

Catalytic Hydrogenation Methods

Catalytic hydrogenation represents another fundamental approach for the reduction of aromatic nitro compounds. google.commdpi.com This method typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), in the presence of hydrogen gas. mdpi.comresearchgate.net The conditions for catalytic hydrogenation, including pressure and temperature, can be varied to optimize the reaction. google.comresearchgate.net

This technique is known for its high efficiency and clean reaction profiles, often yielding the desired amino compounds in high yields. mdpi.com While specific examples detailing the catalytic hydrogenation of this compound are not extensively documented in the provided results, the general applicability of this method to aromatic nitro compounds is well-established. google.commdpi.comresearchgate.netrsc.org The choice of catalyst and reaction conditions is crucial to prevent over-reduction of the dihydroisoquinoline ring system. nih.gov

Cyclization Reactions and Annulation Strategies Involving the Nitrophenyl Group

The strategic positioning of the nitro group at the ortho position of the C1-phenyl substituent makes this compound an ideal precursor for a variety of intramolecular cyclization reactions. These transformations, often following an initial reduction of the nitro group, lead to the formation of novel, fused polycyclic heterocyclic systems.

Formation of Fused Polycyclic Systems (e.g., 5,6-dihydroindazolo[3,2-a]isoquinolines)

A prominent transformation of 1-(2-nitrophenyl)-3,4-dihydroisoquinolines is their conversion into 5,6-dihydroindazolo[3,2-a]isoquinolines. researchgate.net This is typically achieved through a reductive cyclization process. The reaction is initiated by the reduction of the nitro group to an amino group, which then undergoes an intramolecular cyclization by attacking the imine carbon (C1) of the dihydroisoquinoline ring. researchgate.net

The use of Tin(II) chloride dihydrate is particularly effective for this one-pot transformation, providing the fused tetracyclic products under mild conditions. researchgate.netresearchgate.net A proposed mechanism involves the reduction of the nitro group, followed by an intramolecular nucleophilic attack of the newly formed amino group onto the C=N bond of the dihydroisoquinoline, leading to the final annulated product. researchgate.net

Intramolecular Cyclizations for Novel Heterocycles

The synthetic utility of the 1-(2-nitrophenyl) moiety extends to the formation of other unique heterocyclic structures through intramolecular reactions. While the formation of the indazolo[3,2-a]isoquinoline system is a key example, the reactive nature of the intermediate aminophenyl derivative allows for the potential synthesis of other fused systems. The specific outcome of the cyclization can be influenced by the reaction conditions and the presence of other functional groups on the starting material. The general principle involves an intramolecular nucleophilic attack from a derivative of the nitro group onto an electrophilic site within the dihydroisoquinoline framework. nih.gov

Derivatization at Various Positions of the 3,4-Dihydroisoquinoline (B110456) Ring System

The 3,4-dihydroisoquinoline ring system itself offers several sites for derivatization, allowing for the synthesis of a diverse library of compounds. These modifications can be made to the nitrogen atom or the carbon atoms of the heterocyclic ring.

The nitrogen atom of the dihydroisoquinoline can be alkylated, for example, with methyl iodide to form the corresponding isoquinolinium salt. mdpi.com This quaternization activates the C1 position for further reactions.

The C1 position of the 3,4-dihydroisoquinoline is part of an imine functional group, making it susceptible to nucleophilic attack. The introduction of various substituents at this position is a common strategy for creating diverse derivatives. nih.govrsc.org For instance, Grignard reagents can be used to introduce aryl or alkyl groups at the C1 position after activation via N-benzylation. mdpi.com

Furthermore, the C=N double bond can be reduced to form the corresponding 1,2,3,4-tetrahydroisoquinoline (B50084). mdpi.comnih.gov This reduction can be achieved using reducing agents like sodium borohydride (B1222165) and can be performed enantioselectively to introduce chirality at the C1 position. mdpi.comnih.govrsc.org Other derivatizations can include reactions at the C4 position or modifications to the benzo portion of the isoquinoline (B145761) ring, although these are less commonly explored in the context of the 1-(2-nitrophenyl) substituent based on the provided search results. researchgate.net

N-Substitution Reactions

The secondary amine nitrogen within the 3,4-dihydroisoquinoline ring system is a nucleophilic center, readily participating in substitution reactions. These transformations, including alkylation and acylation, are fundamental for introducing diverse functional groups at the N-2 position, which can significantly alter the molecule's properties.

N-Alkylation: The nitrogen atom of 1-aryl-3,4-dihydroisoquinoline derivatives can be alkylated to form quaternary 3,4-dihydroisoquinolinium salts. This is a common transformation for dihydroisoquinolines, often preceding oxidation steps. For instance, the N-alkylation of 3,3'-dimethyl-3,4-dihydroisoquinoline derivatives with various alkyl halides proceeds to form the corresponding iminium salts, which can then be oxidized. rsc.org While direct N-alkylation of N-unsubstituted dihydroisoquinolinones can be challenging, the imine nitrogen of a dihydroisoquinoline is generally more reactive. rsc.org This strategy allows for the introduction of various N-substituents, which is crucial for building molecular complexity.

N-Acylation: Acylation of the nitrogen atom is another key functionalization strategy. N-acyl-1,2,3,4-tetrahydroisoquinoline derivatives have been synthesized and evaluated for various biological activities. nih.gov In the context of this compound, acylation would lead to N-acyl derivatives. A related reaction involves treating 1,2,3,4-tetrahydroisoquinoline with aryl isothiocyanates in the presence of a base like potassium carbonate to yield N-aryl-3,4-dihydroisoquinoline carbothioamide analogues. nih.gov This demonstrates the nucleophilicity of the nitrogen and its capability to react with acylating agents and their analogues.

Table 1: Examples of N-Substitution Reactions on Dihydroisoquinoline Scaffolds This table presents data for related dihydroisoquinoline structures to illustrate typical reaction conditions and outcomes.

| Starting Material | Reagent | Product Type | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 3,3'-Dimethyl-3,4-dihydroisoquinoline | Methyl Iodide | N-Methyl-3,4-dihydroisoquinolinium salt | - | Good | rsc.org |

| 1,2,3,4-Tetrahydroisoquinoline | Aryl isothiocyanate | N-Aryl-3,4-dihydroisoquinoline carbothioamide | K₂CO₃, Acetone, RT | Significant to Moderate | nih.gov |

| N-(2-Bromobenzyl)anilines | Multiple Steps | N-Aryl-1,2,3,4-tetrahydroisoquinolines | Reductive amination/Pd-catalyzed ethoxyvinylation/reductive N-alkylation | - | thieme.de |

C-Substitution and Functionalization

Functionalization of the carbon framework of this compound can occur at several positions, including the dihydroisoquinoline core and the pendant nitrophenyl ring.

Functionalization of the Dihydroisoquinoline Core: The C-4 position of the dihydroisoquinoline ring is a site of potential functionalization. For the related 1,4-dihydroisoquinol-3-one scaffold, a protocol for the trans-diastereoselective introduction of an aryl group at the C-4 position has been developed. beilstein-journals.orgd-nb.info This involves a TfOH-promoted hydroarylation of a diazo precursor. beilstein-journals.orgd-nb.info While the substrate is an isoquinolone, this highlights the possibility of targeting the C-4 position for C-C bond formation. For isoquinolones, catalyst-controlled C-H arylation can be directed to either the C4 or C8 positions, demonstrating the feasibility of selective C-H functionalization on the isoquinoline skeleton. acs.org

Electrophilic Substitution on the Aromatic Rings: The compound possesses two aromatic rings susceptible to electrophilic substitution: the fused benzene (B151609) ring of the dihydroisoquinoline and the 2-nitrophenyl ring. The reactivity and regioselectivity of such substitutions are governed by the existing substituents.

Dihydroisoquinoline Ring: The fused benzene ring is generally activated towards electrophilic substitution, although less so than aniline (B41778) or phenol. Electron-releasing groups on this ring would further enhance reactivity and direct incoming electrophiles to the ortho and para positions. shahucollegelatur.org.in

2-Nitrophenyl Ring: The nitro group (NO₂) is a powerful deactivating group and a meta-director for electrophilic aromatic substitution. lkouniv.ac.inyoutube.com This is due to its strong electron-withdrawing nature, which destabilizes the cationic intermediate (arenium ion) formed during ortho and para attack. wikipedia.orglibretexts.org Therefore, any electrophilic substitution on the nitrophenyl ring of this compound would be expected to occur slowly and at the positions meta to the nitro group (i.e., C-4' and C-6'). However, Friedel-Crafts alkylation and acylation reactions often fail on strongly deactivated rings like nitrobenzene. lkouniv.ac.in

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent Group | Effect on Ring | Directing Influence | Example Reaction | Reference |

|---|---|---|---|---|

| Alkyl (e.g., -CH₃) | Activating | Ortho, Para | Friedel-Crafts Alkylation | libretexts.org |

| Amino (-NH₂) | Strongly Activating | Ortho, Para | Halogenation | lkouniv.ac.in |

| Nitro (-NO₂) | Strongly Deactivating | Meta | Nitration, Halogenation | lkouniv.ac.inyoutube.com |

| Halogen (e.g., -Cl, -Br) | Deactivating | Ortho, Para | Nitration | libretexts.org |

Oxidation Reactions of Dihydroisoquinoline Derivatives

Oxidation is a key transformation of the 3,4-dihydroisoquinoline scaffold, leading to either fully aromatized isoquinolines or to 1-isoquinolinones (isocarbostyrils). The outcome of the reaction is often dependent on the specific oxidizing agent, the reaction conditions, and the substitution pattern of the starting material. lookchem.com

Aromatization to Isoquinolines: 3,4-Dihydroisoquinolines can be dehydrogenated to form the corresponding aromatic isoquinolines. organic-chemistry.org This aromatization can be achieved using various reagents. For 3-aryl-3,4-dihydroisoquinolines, oxidation with air in the presence of potassium hydroxide (B78521) (KOH) and a solvent like DMSO has been shown to furnish the aromatic derivatives. lookchem.com Other methods include the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in a solvent like dioxane, which selectively dehydrogenates dihydroisoquinolinium salts to the corresponding isoquinolinium salts. lookchem.com Catalytic dehydrogenation using palladium is also a viable method. shahucollegelatur.org.in Sulfur in a high-boiling solvent like decalin or manganese(IV) oxide in hot benzene or toluene (B28343) are also effective for the aromatization of 3,4-dihydroisoquinolines. thieme-connect.de

Oxidation to Isoquinolin-1(2H)-ones: Alternatively, oxidation can occur at the C-1 position to yield 3-arylisoquinolin-1(2H)-ones. This transformation is often observed when 3,4-dihydroisoquinolinium salts are subjected to air oxidation. lookchem.com It has been reported that the oxidation of 3,4-dihydroisoquinolines with oxygen in the presence of KOH can lead to 1-isoquinolinones, likely proceeding through the oxidation of a pseudobase intermediate formed in the basic media. lookchem.com However, for 3-aryl-3,4-dihydroisoquinoline derivatives, this same set of conditions (air/KOH) has been observed to favor dehydrogenation to the aromatic isoquinoline instead. lookchem.com The specific outcome for this compound would depend on the precise conditions employed, with the electron-withdrawing nature of the nitrophenyl group potentially influencing the reaction pathway.

Table 3: Oxidation Products of 3-Aryl-3,4-dihydroisoquinoline Systems This table summarizes general findings for the oxidation of related 3-aryl-3,4-dihydroisoquinolines.

| Substrate Type | Oxidizing Agent/Conditions | Major Product | Reference |

|---|---|---|---|

| 3-Aryl-3,4-dihydroisoquinoline (free base) | Air/KOH/DMSO | Aromatic 3-Arylisoquinoline | lookchem.com |

| 3,4-Dihydroisoquinolinium salt | Air Oxidation | 3-Arylisoquinolin-1(2H)-one | lookchem.com |

| 3,4-Dihydroisoquinolinium salt | DDQ/Dioxane | Aromatic Isoquinolinium salt | lookchem.com |

| 1-Aryl-3,4-dihydroisoquinoline | Sulfur/Decalin or MnO₂/Benzene | Aromatic 1-Arylisoquinoline | thieme-connect.de |

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 1 2 Nitrophenyl 3,4 Dihydroisoquinoline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the complete structural assignment of organic molecules in solution. kpfu.ru For 1-(2-nitrophenyl)-3,4-dihydroisoquinoline, NMR provides detailed information about the carbon skeleton, the proton environments, their connectivity, and the spatial arrangement of the atoms.

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide the initial framework for structural analysis. The ¹H NMR spectrum reveals the number of distinct proton types and their electronic environments through chemical shifts, their proximity to neighboring protons via spin-spin coupling, and their relative abundance through integration. The ¹³C NMR spectrum, often acquired with proton decoupling, shows the number of unique carbon atoms.

For a definitive assignment, two-dimensional (2D) NMR techniques are indispensable. ipb.ptnih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons), allowing for the mapping of spin systems within the dihydroisoquinoline and nitrophenyl rings. kpfu.ruresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence) / HETCOR (Heteronuclear Correlation): This technique correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of carbon resonances based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over two or three bonds). It is crucial for connecting different fragments of the molecule, for instance, linking the proton at C-1 to carbons in the nitrophenyl ring and the dihydroisoquinoline core. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, providing critical information for determining the molecule's stereochemistry and conformation. ipb.pt

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on analogous structures and general principles of NMR spectroscopy.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| 1 | ~5.5 - 6.0 (s) | ~60 - 65 | C-8a, C-3, C-1', C-2', C-6' |

| 3 | ~3.6 - 3.9 (t) | ~45 - 50 | C-1, C-4a |

| 4 | ~2.8 - 3.1 (t) | ~28 - 32 | C-4a, C-5, C-8a |

| 4a | - | ~135 - 140 | - |

| 5 | ~7.1 - 7.3 (d) | ~126 - 129 | C-4, C-7, C-8a |

| 6, 7, 8 | ~7.0 - 7.4 (m) | ~125 - 130 | - |

| 8a | - | ~160 - 165 (C=N) | - |

| 1' | - | ~140 - 145 | - |

| 2' | - | ~148 - 152 (C-NO₂) | - |

| 3', 4', 5', 6' | ~7.5 - 8.2 (m) | ~124 - 134 | - |

The dihydroisoquinoline ring can adopt a conformation where the C-4 methylene (B1212753) group is puckered out of the plane of the aromatic system. Dynamic NMR studies can reveal information about the conformational mobility of the molecule, such as the rotation of the nitrophenyl group around the C1-C1' bond. kpfu.ruresearchgate.net The rate of this rotation can be influenced by temperature, and by analyzing the spectra at different temperatures, it's possible to determine the energy barrier for this process. kpfu.ru

The relative stereochemistry, particularly the orientation of the nitrophenyl substituent with respect to the dihydroisoquinoline ring system, can be investigated using NOESY experiments. For example, spatial correlations between the proton at C-1 and protons on the fused benzene (B151609) ring (e.g., H-8) would provide evidence for a specific preferred conformation. Analysis of proton-proton coupling constants (³JHH) can also provide dihedral angle information, further refining the conformational model. ipb.pt

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical technique that provides information on the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns. kpfu.rueuropeanpharmaceuticalreview.comresearchgate.netyoutube.comnih.gov

High-Resolution Mass Spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI), is used to determine the accurate mass of the molecular ion ([M+H]⁺ in positive ion mode) with high precision (typically to four or five decimal places). lcms.czmdpi.commdpi.com This accuracy allows for the unambiguous determination of the elemental formula of this compound (C₁₅H₁₂N₂O₂), distinguishing it from any other isobaric compounds. This is a critical first step in confirming the identity of a newly synthesized compound. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection specificity of mass spectrometry. europeanpharmaceuticalreview.com This is particularly useful in the context of synthesis, where LC-MS can be used to monitor the progress of a reaction, identify intermediates, and profile impurities in the final product. europeanpharmaceuticalreview.comresearchgate.net Different isomers or related by-products can be separated chromatographically and then individually identified by their mass spectra. thermofisher.com

In tandem mass spectrometry (MS/MS) experiments, the protonated molecular ion of this compound (m/z 253.09) would be selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a structural fingerprint. Key fragmentation pathways would likely include:

Cleavage of the C1-C1' bond: This is often a dominant fragmentation pathway in such structures, leading to the formation of two primary fragment ions: one corresponding to the 2-nitrophenyl cation and the other to the protonated 3,4-dihydroisoquinoline (B110456) moiety. nih.gov

Loss of the nitro group: The loss of NO₂ (46 Da) is a characteristic fragmentation for nitroaromatic compounds.

Retro-Diels-Alder (RDA) fragmentation: The dihydroisoquinoline ring might undergo a characteristic RDA reaction, leading to the loss of ethene (C₂H₄).

Table 2: Predicted ESI-MS/MS Fragmentation for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Structure |

|---|---|---|---|

| 253.09 ([M+H]⁺) | 130.06 | C₇H₅NO₂ | 3,4-Dihydroisoquinolinium ion |

| 253.09 ([M+H]⁺) | 122.04 | C₉H₉N | Nitrophenyl fragment |

| 253.09 ([M+H]⁺) | 207.09 | NO₂ | [M+H-NO₂]⁺ |

| 130.06 | 102.05 | C₂H₄ | Isoquinolinium fragment after RDA |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule based on the absorption of IR radiation at specific frequencies corresponding to bond vibrations. researchgate.netnih.govimrpress.com For this compound, the IR spectrum would display characteristic absorption bands confirming the presence of its key structural features. pressbooks.pub

The most indicative absorptions would be:

The C=N stretching vibration of the imine group within the dihydroisoquinoline ring.

The asymmetric and symmetric stretching vibrations of the aromatic nitro group (NO₂).

Stretching vibrations for aromatic C-H bonds (from both ring systems) and aliphatic C-H bonds (from the C3 and C4 positions).

Aromatic C=C ring stretching absorptions.

The absence of a broad absorption in the 3200-3500 cm⁻¹ range would confirm the absence of N-H or O-H groups. libretexts.orglibretexts.org

Table 3: Characteristic IR Absorption Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic (sp² C-H) |

| 3000 - 2850 | C-H Stretch | Aliphatic (sp³ C-H) |

| 1650 - 1550 | C=N Stretch | Imine |

| 1600, 1475 | C=C Stretch | Aromatic Ring |

| 1550 - 1500 | N-O Asymmetric Stretch | Nitro Group (NO₂) |

| 1360 - 1300 | N-O Symmetric Stretch | Nitro Group (NO₂) |

X-ray Diffraction (XRD) for Single Crystal Structure Determination and Absolute Configuration

The determination of the crystal structure involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the calculation of the electron density map of the molecule, from which the atomic positions can be determined.

Representative Crystallographic Data for a Nitrophenyl-Containing Tetrahydroisoquinoline Derivative nih.govacs.orgresearchgate.net

| Parameter | Value |

| Chemical Formula | C₂₈H₂₇ClN₄O₄S |

| Formula Weight | 567.05 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 16.034(3) |

| b (Å) | 10.119(2) |

| c (Å) | 17.209(3) |

| α (°) | 90 |

| β (°) | 108.49(3) |

| γ (°) | 90 |

| Volume (ų) | 2646.2(9) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.423 |

| Absorption Coeff. (mm⁻¹) | 0.259 |

| F(000) | 1192 |

This data is for 2-[(7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3-nitrophenyl)-5,6,7,8-tetrahydroisoquinolin-3-yl)thio]-N-(4-chlorophenyl)acetamide and serves as a representative example.

Furthermore, for chiral molecules like many 1-aryl-3,4-dihydroisoquinoline derivatives, the absolute configuration can be determined using anomalous dispersion effects in the X-ray scattering data, often referenced by the Flack parameter. For example, the absolute configuration of derivatives such as 4-nitrophenyl (1S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate has been established as (S). nih.gov This information is critical in medicinal chemistry, where enantiomers can exhibit significantly different biological activities.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy orbital to a higher energy orbital. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of the molecule's chromophores.

The UV-Vis spectrum of this compound is expected to be a composite of the electronic transitions of the dihydroisoquinoline and the nitrophenyl moieties. The dihydroisoquinoline core typically exhibits π → π* transitions. The nitrophenyl group introduces additional transitions, including n → π* transitions associated with the nitro group and π → π* transitions of the benzene ring, which are often red-shifted due to the strong electron-withdrawing nature of the nitro group.

While a specific spectrum for this compound is not provided in the searched literature, data from related compounds can be used to infer its spectral properties. For example, the UV-Vis spectrum of 4-nitrophenyl boronic acid pinacol (B44631) ester in a buffer solution shows a distinct absorption maximum. researchgate.net The electronic spectra of isoquinoline (B145761) and its derivatives have also been studied, showing characteristic absorption bands. mdpi.com

The electronic transitions in such molecules can be influenced by the solvent polarity and pH. Intramolecular charge transfer (ICT) from the dihydroisoquinoline ring (electron donor) to the nitrophenyl ring (electron acceptor) is also a possible electronic transition that would be highly sensitive to the solvent environment.

Expected UV-Vis Absorption Data for a Nitrophenyl-Aromatic System

| Transition Type | Approximate λmax (nm) | Description |

| π → π | ~250-280 | Associated with the aromatic systems of the dihydroisoquinoline and nitrophenyl rings. |

| n → π | ~300-350 | Lower intensity absorption arising from the non-bonding electrons of the oxygen atoms in the nitro group. |

| ICT | >350 | Potential broad, lower energy band corresponding to intramolecular charge transfer. |

These are generalized values based on the expected chromophores. Actual values for this compound may vary.

The study of the UV-Vis spectra of these compounds is crucial for understanding their photochemical properties and for quantitative analysis using spectrophotometric methods.

Biological Activity and Mechanistic Insights in Vitro Studies of 1 2 Nitrophenyl 3,4 Dihydroisoquinoline Derivatives

Enzyme Inhibition Studies

Derivatives of the 1-(2-nitrophenyl)-3,4-dihydroisoquinoline framework have been evaluated against several enzyme targets, revealing a range of inhibitory activities that are key to understanding their mechanisms of action.

Urease Inhibition

The 3,4-dihydroisoquinoline (B110456) core, particularly when integrated with a carbothioamide moiety, has been explored for its urease inhibitory potential. Urease is an enzyme that plays a significant role in the nitrogen cycle by catalyzing the hydrolysis of urea; however, its overactivity is linked to pathological conditions such as peptic ulcers and kidney stone formation. nih.gov

In a study of N-aryl-3,4-dihydroisoquinoline carbothioamide analogues, several compounds demonstrated significant to moderate urease inhibitory activity. nih.govacs.org Notably, some analogues were found to be more potent than the standard inhibitor, thiourea. nih.gov For instance, N-(3-Nitrophenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide was among the derivatives synthesized and evaluated. acs.org Structure-activity relationship analyses indicated that compounds featuring electron-donating groups tended to exhibit superior activity. nih.gov Molecular docking studies of the most active derivatives suggested that their inhibitory action is mediated through key interactions, including hydrogen bonding and hydrophobic interactions within the enzyme's active site. nih.gov

| Compound Class | Key Findings |

| N-Aryl-3,4-dihydroisoquinoline carbothioamides | Several analogues showed potent urease inhibition, with IC50 values ranging from 11.2 ± 0.81 to 20.4 ± 0.22 μM, surpassing the standard thiourea (IC50 = 21.7 ± 0.34 μM). The presence of electron-donating groups on the N-aryl ring enhanced inhibitory activity. nih.gov |

Tubulin Polymerization Inhibition

Tubulin is a critical protein involved in the formation of microtubules, which are essential for cell division and structure. nih.gov Compounds that interfere with tubulin polymerization are established as effective anticancer agents. The 1-phenyl-3,4-dihydroisoquinoline scaffold has been identified as a promising structural template for developing tubulin polymerization inhibitors. nih.govnih.gov

A series of 1,4-disubstituted-3,4-dihydroisoquinoline derivatives were designed and synthesized as potential tubulin polymerization inhibitors. nih.gov The design was inspired by combretastatin A-4 (CA-4), a known inhibitor, where the two phenyl rings of the dihydroisoquinoline core are hypothesized to interact with hydrophobic pockets in the colchicine-binding site of tubulin. nih.gov The most potent compound from this series, compound 32 , was confirmed to inhibit tubulin polymerization. nih.gov Another study on 1-phenyl-3,4-dihydroisoquinoline derivatives also found them to be effective tubulin polymerization inhibitors, with compound 5n showing optimal bioactivity. nih.gov

Other Enzyme Targets (e.g., Carbonic Anhydrase)

The 3,4-dihydroisoquinoline scaffold has also been investigated for its inhibitory effects on other enzymes, such as carbonic anhydrase (CA). CAs are metalloenzymes that catalyze the reversible hydration of carbon dioxide and are implicated in various physiological and pathological processes. researchgate.netunifi.it

Studies on 3,4-dihydroisoquinoline-2(1H)-sulfonamides revealed them to be potent inhibitors of several human (h) CA isoforms, including the tumor-associated hCA IX and hCA XIV. researchgate.net The presence of small substituents at the C-1 position of the isoquinoline (B145761) ring was found to influence both the potency and selectivity of inhibition. researchgate.net Similarly, derivatives of 7-amino-3,4-dihydroquinolin-2(1H)-one have been assayed against four human CA isoforms, with hCA IX being the most inhibited. nih.gov These findings suggest that the dihydroisoquinoline core can be a valuable template for designing isoform-selective CA inhibitors.

Specific Kinase and Receptor Binding Studies (e.g., HSP90, RET enzymes)

Recent research has focused on tetrahydroisoquinoline derivatives bearing nitrophenyl groups as inhibitors of specific enzymes crucial for cancer cell survival and proliferation, such as Heat Shock Protein 90 (HSP90) and the Rearranged during Transfection (RET) tyrosine kinase. nih.govnih.govdntb.gov.uaresearchgate.netresearcher.life

Molecular docking studies have shown that these compounds can bind effectively to both HSP90 and RET enzymes. One synthesized tetrahydroisoquinoline derivative with a nitrophenyl group, compound 3 , exhibited a promising binding affinity for HSP90 with a binding energy (ΔG) of -6.8 kcal/mol, which is comparable to the established HSP90 inhibitor Onalespib (ΔG = -7.1 kcal/mol). nih.govdntb.gov.uaresearchgate.netresearcher.life The same study found that another derivative, compound 8b , binds to the RET enzyme with a binding energy of -6.8 kcal/mol, close to that of the standard inhibitor alectinib (ΔG = -7.2 kcal/mol). nih.govdntb.gov.uaresearchgate.netresearcher.life Another investigation into 5,6,7,8-tetrahydroisoquinolines bearing a 2-nitrophenyl group also confirmed binding to the RET enzyme, although with less potency than alectinib. nih.gov

| Compound | Target Enzyme | Binding Energy (ΔG) | Standard Inhibitor | Standard Binding Energy (ΔG) |

| 3 | HSP90 | -6.8 kcal/mol nih.govdntb.gov.uaresearchgate.netresearcher.life | Onalespib | -7.1 kcal/mol nih.govdntb.gov.uaresearchgate.netresearcher.life |

| 8b | RET | -6.8 kcal/mol nih.govdntb.gov.uaresearchgate.netresearcher.life | Alectinib | -7.2 kcal/mol nih.govdntb.gov.uaresearchgate.netresearcher.life |

| 3 | RET | -5.2 kcal/mol nih.gov | Alectinib | -7.2 kcal/mol nih.gov |

| 7 | RET | -5.6 kcal/mol nih.gov | Alectinib | -7.2 kcal/mol nih.gov |

Cellular Level Investigations (excluding human clinical data)

The enzymatic inhibitory activities of this compound derivatives often translate into cytotoxic effects against various cancer cell lines, providing a cellular-level validation of their potential as anticancer agents.

Cytotoxic Activity in Cancer Cell Lines

The cytotoxic profiles of these compounds have been evaluated against a panel of human cancer cell lines.

CEM Leukemia: A series of 1,4-disubstituted-3,4-dihydroisoquinoline derivatives were assessed for their cytotoxic effects against the human CEM leukemia cell line. Most of the synthesized compounds displayed moderate cytotoxic activities. nih.gov Notably, compounds 21 and 32 showed significant activity with IC50 values of 4.10 µM and 0.64 µM, respectively. nih.gov

MCF-7 (Breast Cancer): Tetrahydroisoquinoline derivatives with nitrophenyl groups have demonstrated cytotoxic activity against the MCF-7 breast cancer cell line. nih.govdntb.gov.uaresearchgate.netresearcher.liferesearchgate.net In one study, compound 8b was identified as the most active compound against MCF-7 cells. nih.govdntb.gov.uaresearchgate.netresearcher.life

WiDr (Colon Cancer): There is currently limited specific information available in the searched literature regarding the cytotoxic activity of this compound derivatives against the WiDr colon cancer cell line. The WiDr cell line has been identified as a derivative of the HT-29 colon adenocarcinoma cell line. nih.gov

Hepa59T/VGH (Hepatoma): Specific data on the cytotoxicity of this compound derivatives against the Hepa59T/VGH cell line were not found in the searched results. However, studies on related tetrahydroisoquinoline compounds have shown potent activity against other liver cancer cell lines like HEPG2. For example, compound 3 was found to be the most active against HEPG2 cells and induced a 59-fold increase in apoptosis. nih.govdntb.gov.uaresearchgate.netresearcher.liferesearchgate.net

PACA2 (Pancreatic Cancer): Several new 5,6,7,8-tetrahydroisoquinolines bearing 3- and 4-nitrophenyl groups were evaluated for anticancer activity, with some compounds showing moderate to strong activity against the PACA2 pancreatic cancer cell line.

A549 (Lung Carcinoma): The same study that evaluated activity against PACA2 also tested compounds against the A549 lung carcinoma cell line, with several derivatives demonstrating moderate to strong cytotoxic effects.

| Cell Line | Compound Class / Number | Cytotoxic Activity (IC50) |

| CEM leukemia | 1,4-disubstituted-3,4-dihydroisoquinolines | Compound 21 : 4.10 µM nih.gov |

| Compound 32 : 0.64 µM nih.gov | ||

| MCF-7 | Tetrahydroisoquinolines w/ nitrophenyl group | Compound 8b identified as most active nih.govdntb.gov.uaresearchgate.netresearcher.life |

| HEPG2 (Hepatoma) | Tetrahydroisoquinolines w/ nitrophenyl group | Compound 3 identified as most active nih.govdntb.gov.uaresearchgate.netresearcher.life |

Neuroprotective Effects in Cellular Models (e.g., PC12 cells)

Apoptosis Induction and Cell Cycle Modulation

Certain derivatives of tetrahydroisoquinoline bearing a nitrophenyl group have demonstrated significant activity in the induction of apoptosis and modulation of the cell cycle in cancer cell lines. nih.govnih.govresearchgate.net Studies on newly synthesized 5,6,7,8-tetrahydroisoquinoline (B1330172) compounds have shown that these molecules can serve as anticancer agents. nih.gov

One particular derivative, 7-Acetyl-4-cyano-1,6-dimethyl-6-hydroxy-3-methylthio-8-(3-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline (referred to as Compound 3 in the study), was investigated for its effects on the human hepatocellular carcinoma (HEPG2) cell line. nih.govresearchgate.net The investigation, conducted using flow cytometry, revealed that this compound has a notable impact on the cell cycle progression. nih.gov When applied to HEPG2 cells, the compound induced cell cycle arrest at both the G0-G1 and G2/M phases. nih.gov The percentage of cells in the G0-G1 phase increased from a control value of 34.54% to 40.10%, while the G2/M phase fraction saw a more substantial increase from 12.12% in control cells to 25.67% in treated cells. nih.gov

Table 1: Cell Cycle Analysis of HEPG2 Cells Treated with a Nitrophenyl-Tetrahydroisoquinoline Derivative

| Cell Cycle Phase | Control (%) | Treated (%) |

|---|---|---|

| G0/G1 | 34.54 | 40.10 |

| G2/M | 12.12 | 25.67 |

Antioxidant Properties

Derivatives of tetrahydroisoquinoline that contain a nitrophenyl group have been examined for their antioxidant properties. researchgate.netacs.org Research indicates that many newly synthesized compounds within this class exhibit high antioxidant activity. researchgate.netacs.org The antioxidant potential of these compounds is a significant aspect of their biochemical profile, as oxidative stress is implicated in a wide range of pathologies. researchgate.net

The evaluation of these compounds often involves standard in vitro antioxidant assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity assay. mdpi.com For instance, the antioxidant activity of the 1,3-disubstituted 3,4-dihydroisoquinoline derivative, 1-benzyl-3-isopropyl-3,4-dihydroisoquinoline, was assessed and showed a 55% inhibition of the DPPH radical at a concentration of 31 µM. mdpi.com This demonstrates that the dihydroisoquinoline scaffold can be a promising backbone for the development of effective antioxidant agents. The specific contribution of the 1-(2-nitrophenyl) substitution to this activity is an area for further detailed investigation.

Acaricidal Activity

A series of 1-cyano-2-aryl-1,2,3,4-tetrahydroisoquinoline derivatives, which are structurally related to this compound, have been synthesized and evaluated for their in vitro acaricidal activity against the mange mite, Psoroptes cuniculi. nih.gov In these studies, all tested compounds demonstrated varying levels of activity at a concentration of 0.4 mg/mL. nih.gov

One compound in the series, which features a 2-nitrophenyl group on the nitrogen atom (Compound 1 in the referenced study), displayed the highest activity. nih.gov It achieved an average mortality rate of 66.7%, which was slightly superior to the positive control drug, ivermectin (63.3%). nih.gov Other derivatives with different substitutions on the N-phenyl ring showed moderate to low activity, with mortality rates ranging from 6.7% to 45.0%. nih.gov This research identifies the 1-cyano-2-(2-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline structure as a promising lead for the development of new acaricidal agents. nih.gov

Table 2: Acaricidal Activity of Selected 1-Cyano-2-aryl-1,2,3,4-tetrahydroisoquinoline Derivatives against P. cuniculi

| Compound (N-Aryl Substitution) | Average Mortality Rate (%) at 0.4 mg/mL |

|---|---|

| 2-Nitrophenyl (Compound 1) | 66.7 |

| Ivermectin (Positive Control) | 63.3 |

| 4-Chlorophenyl (Compound 7) | 45.0 |

| 2-Chlorophenyl (Compound 4) | 36.7 |

| Phenyl (Compound 2) | 36.7 |

| 4-Methylphenyl (Compound 13) | 36.7 |

Structure Activity Relationship Sar Studies of 1 2 Nitrophenyl 3,4 Dihydroisoquinoline Derivatives

Impact of Substituents on Biological Potency and Selectivity

The biological activity of 1-phenyl-3,4-dihydroisoquinoline derivatives is highly sensitive to the nature, position, and orientation of substituents on both the phenyl ring (referred to as the B-ring) and the isoquinoline (B145761) core. These modifications influence the compound's electronic properties, steric profile, and ability to form key interactions with biological targets.

In a series of N-Aryl-3,4-dihydroisoquinoline carbothioamides, a compound featuring an ortho-chloro and a para-nitro substitution was found to be significantly active as a urease inhibitor. A positional isomer with a meta-nitro substitution showed a different, yet still potent, activity profile nih.gov. This suggests that the electronic influence and steric hindrance imposed by substituents at different positions lead to distinct interactions with the target enzyme.

For the 1-(2-nitrophenyl)-3,4-dihydroisoquinoline scaffold, the ortho-nitro group introduces significant steric bulk in proximity to the linkage with the dihydroisoquinoline core. This is likely to force a non-coplanar arrangement between the phenyl and dihydroisoquinoline ring systems. Such a twisted conformation can profoundly impact how the molecule fits into a constrained protein binding pocket, potentially preventing optimal interactions that might be possible for less hindered meta or para isomers. Conversely, the specific orientation dictated by the ortho substituent might be ideal for certain targets. Studies on related 1-aryl-1,2,3,4-tetrahydroisoquinolines noted that adding a 2'-nitrophenyl group in combination with other substitutions could enhance binding within an active site mdpi.com. This highlights that the effect of substituent position is highly dependent on the specific topology of the biological target.

The electronic nature of substituents on the 1-phenyl ring plays a pivotal role in modulating biological activity. The nitro group is a strong electron-withdrawing group, which significantly alters the electron density of the phenyl ring. This can be contrasted with the effects of electron-donating groups, which have been explored in other derivatives of the same scaffold.

In studies of 1,4-disubstituted-3,4-dihydroisoquinolines designed as tubulin polymerization inhibitors, a general trend was observed where electron-donating groups on the 1-phenyl B-ring were favorable for cytotoxic activity nih.gov. For instance, a derivative with a 3'-amino (NH2) group, a strong electron-donating group, exhibited potent cytotoxic activity against the human CEM leukemia cell line. In contrast, compounds with methoxy (-OCH3) or acetamido (-NHCOCH3) groups at the same position showed significantly lower activities acs.org. This suggests that the increased electron density and hydrogen-bonding capability of the amino group are beneficial for interacting with the biological target in that series.

The strong electron-withdrawing character of the nitro group in this compound would impart a considerably different electronic profile. While electron-donating groups appeared favorable in the aforementioned tubulin inhibitor series, electron-withdrawing groups can be crucial for other types of interactions. For example, the electron-deficient π-system of the nitrophenyl ring can participate in π-stacking or π-anion interactions with electron-rich aromatic or cationic amino acid residues in a target protein. Furthermore, the oxygen atoms of the nitro group can act as hydrogen bond acceptors. A study on N-aryl-3,4-dihydroisoquinoline carbothioamides showed that compounds bearing electron-donating groups had superior urease inhibitory activity, suggesting that for that specific target, increasing the electron density was key nih.gov. The ultimate effect—whether beneficial or detrimental—of an electron-withdrawing group like nitro depends entirely on the complementary nature of the specific biological target site.

| Compound | Substituent at C-1 Phenyl Ring (B-ring) | Nature of Substituent | Cytotoxic Activity (IC50) against CEM cell line (μM) | Reference |

|---|---|---|---|---|

| 21 | 3'-NH2 | Electron-Donating | 4.10 | nih.gov |

| 32 | 3'-OH, 4'-OCH3 | Electron-Donating | 0.64 | nih.gov |

| 20 | 3'-OCH3 | Electron-Donating | >40 | nih.gov |

| 22 | 3'-NHCOCH3 | Mixed | >40 | nih.gov |

| 26 | 4'-F | Electron-Withdrawing | >40 | nih.gov |

The biological potency of this compound derivatives is governed by a complex interplay of steric and electronic factors. These properties are not independent; the electronic nature of a substituent influences its size and bond lengths, and its position dictates the steric environment.

Electronic Factors: The strong electron-withdrawing nature of the nitro group reduces the electron density of the attached phenyl ring. This electronic pull can influence the reactivity and interaction potential of the entire molecule. The partial positive charges induced on the aromatic carbons and the high electronegativity of the nitro group's oxygen atoms make it a potential site for electrostatic and hydrogen bonding interactions.

Steric Factors: Steric hindrance is a major consideration for the 1-(2-nitrophenyl) isomer. The placement of a bulky nitro group at the ortho position can restrict the rotation of the phenyl ring, locking the molecule into a specific conformation. This conformational rigidity can be advantageous if it aligns with the optimal geometry for binding to a target, but it can also be detrimental if it prevents the molecule from adopting the necessary shape to enter the binding site. In contrast, a para-substituted isomer would have minimal steric clash with the isoquinoline core, allowing for greater conformational freedom.

Molecular Docking Studies for Ligand-Target Interactions

In molecular docking studies of 1-phenyl-3,4-dihydroisoquinoline derivatives with the colchicine-binding site of tubulin, several key interactions are consistently identified as crucial for stabilizing the complex nih.gov.

Hydrogen Bonding: Hydrogen bonds are critical for orienting the ligand and contributing to binding affinity. For derivatives containing methoxy groups on the isoquinoline ring (at positions 6 and 7), the oxygen atoms of these groups are often predicted to act as hydrogen bond acceptors. In one model, the 6,7-dimethoxy groups formed two hydrogen bonds with the residue Serine-178 (Ser178) of tubulin nih.gov. The oxygen atoms of the nitro group in this compound would also be potent hydrogen bond acceptors, potentially forming similar interactions with donor residues in a target's active site.

Hydrophobic Interactions: The aromatic rings of the dihydroisoquinoline core and the C-1 phenyl substituent are predominantly hydrophobic and form favorable van der Waals and hydrophobic interactions with nonpolar amino acid residues. Docking studies show that the two phenyl rings of these inhibitors typically interact with distinct hydrophobic pockets within the binding site, often labeled P1 and P2, which is a key pharmacophoric feature for tubulin inhibitors nih.gov.

π-Anion Interactions: The electron-deficient nature of the nitrophenyl ring makes it a candidate for π-anion interactions. If the binding site contains a cationic residue (such as Lysine or Arginine), it could form a stabilizing interaction with the face of the nitro-substituted aromatic ring. This type of interaction, which is stronger than a typical π-π stacking interaction, could significantly enhance binding affinity.

The predicted binding mode describes the specific orientation and conformation of the ligand within the protein's active site. For 1-phenyl-3,4-dihydroisoquinoline derivatives targeting tubulin, the binding mode is often analogous to that of colchicine nih.gov.

In a representative model for a potent 1,4-disubstituted-3,4-dihydroisoquinoline, the 6,7-dimethoxy-isoquinoline ring system occupies one hydrophobic pocket (P1), while the C-1 phenyl ring settles into another (P2) nih.gov. This arrangement positions the key functional groups for specific interactions, such as the hydrogen bonds with Ser178.

For this compound, a similar binding mode can be hypothesized. However, the steric clash from the ortho-nitro group would likely force the phenyl ring to rotate significantly relative to the isoquinoline core. This altered dihedral angle would change how the molecule projects into the P2 pocket and could either facilitate a better fit or lead to steric clashes with the protein wall, thereby affecting the binding affinity. The binding affinity, often estimated as a docking score (e.g., in kcal/mol), is a calculated prediction of the strength of the ligand-receptor interaction. While a specific value for the 2-nitro derivative is unavailable, its affinity would be a function of how well the steric and electronic profile of its preferred conformation complements the target's active site, balancing favorable interactions (hydrogen bonds, hydrophobic contacts) against unfavorable ones (steric clashes).

Scaffold Hopping and Lead Optimization Strategies for this compound Derivatives

In the quest for novel therapeutic agents, the modification of existing chemical scaffolds is a cornerstone of medicinal chemistry. The this compound core represents a promising starting point for the development of new drugs. This section explores the strategic approaches of scaffold hopping and lead optimization to diversify this core structure, aiming to enhance biological activity, improve pharmacokinetic properties, and secure intellectual property.

Scaffold Hopping: Exploring New Chemical Space